N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
Overview
Description
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, also known by its chemical name N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine, is a complex organic compound with a molecular formula of C29H26ClFN4O5S and a molecular weight of 597.07 g/mol . This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, typically using furan-2-carboxylic acid as a starting material.
Attachment of the Aniline Derivative: The aniline derivative is attached through a nucleophilic substitution reaction, where the chloro group on the quinazoline core is replaced by the aniline derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate with N-(2-methylsulfonylethyl)hydroxylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual kinase inhibitor used in cancer treatment.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Uniqueness
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine is unique due to its specific molecular structure, which allows for selective inhibition of certain kinases and enzymes. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds.
Properties
IUPAC Name |
N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O5S/c1-41(37,38)12-11-35(36)16-23-7-10-27(40-23)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-9-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,36H,11-12,16-17H2,1H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSOXVHSRJVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360431-86-2 | |
Record name | 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((hydroxy(2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360431862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-QUINAZOLINAMINE, N-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)-6-(5-((HYDROXY(2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62B2FT6RF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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